Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate

Procurement Quality Assurance Supply Chain

This 98% pure thieno[3,2-d]pyrimidine-4-carboxylate delivers >95% regioselective C-7 functionalization via the steric/electronic influence of its 6-methyl group, eliminating isomeric mixtures in SAR. The methyl ester enables direct Wang resin loading (>90%) for solid-phase libraries and quantitative hydrolysis to the free acid—validated in EGFR programs achieving 0.6 nM IC₅₀. Lower clogP (1.8 vs 3.1 for tert-butyl) cuts RP-HPLC cycle times by 4-6 min. Procure the scaffold that matches clinical candidate substitution (GDC-0941 class) for reproducible kinase drug discovery.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
Cat. No. B8230064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C(=NC=N2)C(=O)OC
InChIInChI=1S/C9H8N2O2S/c1-5-3-6-8(14-5)7(9(12)13-2)11-4-10-6/h3-4H,1-2H3
InChIKeyBPAWMOOFKCTGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate: Core Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate (CAS 2306269-09-8) is a heterocyclic building block comprising a fused thiophene–pyrimidine core with a 6-methyl substituent and a 4‑carboxylate methyl ester . The compound (C₉H₈N₂O₂S, MW 208.24) serves as a versatile intermediate for kinase‑focused medicinal chemistry, particularly in the synthesis of thieno[3,2‑d]pyrimidine‑derived inhibitors of EGFR, PI3K, and FMS kinases . Its unambiguous substitution pattern and established commercial availability at 98% purity make it a defined starting point for structure–activity relationship (SAR) campaigns.

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Impact


Thieno[3,2‑d]pyrimidine‑4‑carboxylates are increasingly employed as privileged scaffolds in kinase drug discovery, yet even minor deviations in substitution pattern can drastically alter reactivity, regioselectivity, and eventual biological outcome . The 6‑methyl group in the target compound sterically and electronically influences electrophilic aromatic substitution, directing functionalization to the C‑7 position with substantially different regiochemical outcomes compared with the 6‑H analog . Likewise, the methyl ester undergoes nucleophilic acyl substitution under milder conditions than the corresponding tert‑butyl ester, directly affecting synthetic route efficiency and intermediate isolation . Because these differences are compound‑intrinsic and quantifiable, direct substitution with a closely related analog (e.g., methyl thieno[3,2‑d]pyrimidine‑4‑carboxylate, CAS 1029144‑47‑5, or the 6‑tert‑butyl congener) can compromise reaction yields, purification profiles, and SAR reproducibility. The evidence below demonstrates where the 6‑methyl methyl ester provides measurable advantage.

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Purity Level and Multi-Source Availability vs. 6-tert-Butyl Analog

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate (CAS 2306269-09-8) is supplied at a certified purity of ≥98% (HPLC) by multiple independent vendors , whereas the closest 6-substituted comparator, methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate (CAS 2231673-05-3), is listed at 97% purity and is available from fewer suppliers . The 1% higher purity threshold, combined with broader vendor redundancy, directly translates into lower downstream repurification costs and greater assurance of lot-to-lot consistency for multi-step synthesis programs.

Procurement Quality Assurance Supply Chain

Regioselectivity Advantage in Electrophilic Halogenation vs. 6-H Analog

The 6-methyl group in the target compound electronically deactivates the fused thiophene ring at C‑2 relative to C‑7, directing electrophilic bromination to deliver predominantly the 7‑bromo derivative. In contrast, the 6‑H analog (methyl thieno[3,2‑d]pyrimidine‑4‑carboxylate) lacks this directing effect, leading to a mixture of C‑2 and C‑7 regioisomers that requires chromatographic separation . Quantitative regioselectivity profiling in analogous thieno[3,2‑d]pyrimidine systems shows that 6‑alkyl substitution achieves >95:5 regiomeric ratio under standard electrophilic conditions (NBS, DMF, 25 °C) .

Synthetic Chemistry Regioselectivity C–H Functionalization

Ester Hydrolysis Rate: Methyl Ester vs. tert-Butyl Ester for Carboxylic Acid Generation

The methyl ester of the target compound undergoes quantitative alkaline hydrolysis to 6‑methylthieno[3,2‑d]pyrimidine‑4‑carboxylic acid (CAS 2306270‑63‑1) in 1 M NaOH/MeOH at 60 °C within 2 h . The analogous tert‑butyl ester (CAS 2231673‑05‑3) requires strongly acidic cleavage (TFA/CH₂Cl₂ or 4 M HCl/dioxane) with typical reaction times of 12–24 h and reported yields of 85–90% due to competing decarboxylation . This difference in deprotection efficiency translates into a 10–15% higher isolated yield of the free carboxylic acid when the methyl ester is selected.

Protecting Group Strategy Hydrolysis Kinetics Synthetic Efficiency

Lipophilicity-Driven Purification Efficiency vs. 6-tert-Butyl Analog

The calculated octanol–water partition coefficient (clogP) for methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate is 1.8, whereas the 6‑tert‑butyl analog exhibits clogP 3.1 (ΔclogP = 1.3) . In reversed‑phase preparative HPLC (C18, ACN/H₂O gradient), a ΔclogP of this magnitude typically shifts retention time by 4–6 min, with the methyl compound eluting earlier and yielding sharper peak widths (baseline width 0.4 min vs. 0.7 min for the tert‑butyl analog) . This directly improves column loading capacity and fraction purity in high‑throughput purification workflows.

Chromatography Lipophilicity Purification Productivity

Solid‑Phase Synthesis Compatibility: Methyl Ester as a Resin‑Loading Handle

In solid‑phase synthetic protocols, methyl thieno[3,2‑d]pyrimidine‑4‑carboxylates can be directly anchored to Wang or Merrifield resin via nucleophilic displacement of the activated ester, achieving >90% loading efficiency in 6 h at 25 °C . The corresponding carboxylic acid requires pre‑activation with coupling reagents (HATU, DIC), introducing an additional step and reducing overall loading to 75–85% . The methyl ester thus enables a more convergent solid‑phase workflow, a decisive factor for combinatorial library production.

Solid‑Phase Synthesis Library Production Resin Loading

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate: High‑Value Application Scenarios Stemming from Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Targeting EGFR and PI3K Kinases

When building a focused library of thieno[3,2‑d]pyrimidine‑based kinase inhibitors, the target compound provides a regioselectively addressable scaffold. The 6‑methyl group directs subsequent C‑7 functionalization with >95% selectivity, avoiding isomeric mixtures that confound SAR interpretation . The methyl ester can be carried through multi‑step sequences and then cleanly hydrolysed in ≥98% yield to the free acid for final biological testing , a workflow validated in EGFR inhibitor programs where 6‑substituted thieno[3,2‑d]pyrimidines achieved IC₅₀ values as low as 0.6 nM .

Solid‑Phase Combinatorial Library Production

For high‑throughput library synthesis, the methyl ester serves as a direct resin‑loading handle, achieving >90% loading on Wang resin without pre‑activation . This eliminates a coupling step required for the free acid, delivering 5–15% higher compound loading per bead and correspondingly greater final cleavage yields. The lower clogP (1.8 vs. 3.1 for the tert‑butyl analog) further simplifies post‑cleavage RP‑HPLC purification, reducing cycle time by an estimated 4–6 min per compound .

Process Chemistry Route Scouting for Carboxylic Acid Intermediates

When the synthetic target is 6‑methylthieno[3,2‑d]pyrimidine‑4‑carboxylic acid (CAS 2306270‑63‑1), selecting the methyl ester precursor ensures a near‑quantitative, scalable hydrolysis (1 M NaOH, 60 °C, 2 h). The 10–15% yield advantage over the tert‑butyl deprotection translates to a meaningful reduction in cost per kilogram in scale‑up campaigns . The 98% initial purity of the methyl ester further minimises purification after hydrolysis.

Multi‑Kinase Probe Synthesis for Chemical Biology

In the design of chemical probes targeting FMS/CSF‑1R or PI3K/mTOR, structural integrity at the C‑6 position is critical. The target compound’s 6‑methyl group replicates the substitution pattern found in clinical candidate scaffolds (e.g., GDC‑0941 and related molecules) . Procurement of the 6‑methyl methyl ester ensures that the SAR‑generating intermediate matches the substitution of advance‑stage lead compounds, avoiding the need to repeat biochemical profiling with mismatched core fragments.

Quote Request

Request a Quote for Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.